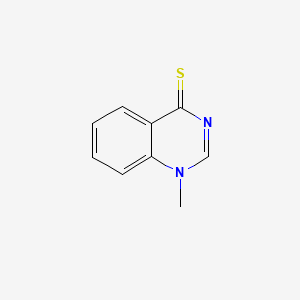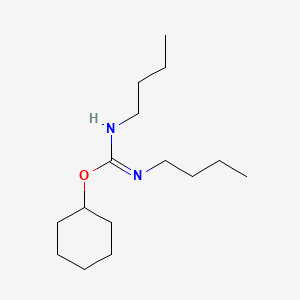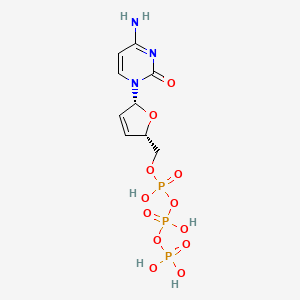
Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the 5-position and a methyl group at the 4-position of the thiazole ring, along with a 1,2-ethanedisulfonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate typically involves the chloromethylation of 4-methylthiazole followed by the introduction of the 1,2-ethanedisulfonate group. The chloromethylation can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process would include the chloromethylation step followed by sulfonation using ethanedisulfonic acid or its derivatives. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the thiazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated thiazole derivatives.
Applications De Recherche Scientifique
Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate involves its interaction with biological molecules through the thiazole ring and the chloromethyl group. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole, 4-methyl-5-(hydroxymethyl)-: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Thiazole, 5-(bromomethyl)-4-methyl-: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Thiazole, 5-(methylthio)-4-methyl-: Similar structure but with a methylthio group instead of a chloromethyl group.
Uniqueness
Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate is unique due to the presence of the chloromethyl group, which provides a reactive site for further chemical modifications. The 1,2-ethanedisulfonate group enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses.
Propriétés
Numéro CAS |
13614-23-8 |
|---|---|
Formule moléculaire |
C7H12ClNO6S3 |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
5-(chloromethyl)-4-methyl-1,3-thiazole;ethane-1,2-disulfonic acid |
InChI |
InChI=1S/C5H6ClNS.C2H6O6S2/c1-4-5(2-6)8-3-7-4;3-9(4,5)1-2-10(6,7)8/h3H,2H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) |
Clé InChI |
DYAVAEIRLPHPOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)CCl.C(CS(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)


![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)










